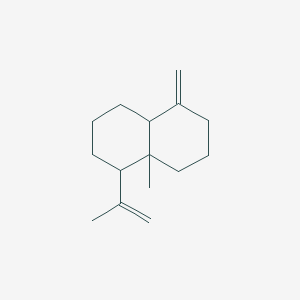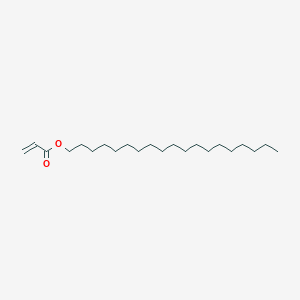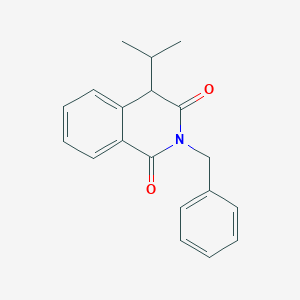![molecular formula C11H12FN3O3S B12558057 N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine CAS No. 194361-88-1](/img/structure/B12558057.png)
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine is a synthetic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various chemical and biological applications due to their unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine typically involves the diazotization of 4-fluoroaniline followed by coupling with N-acetyl-D-cysteine. The reaction conditions generally include acidic environments to facilitate the diazotization process. The overall reaction can be summarized as follows:
Diazotization: 4-fluoroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-acetyl-D-cysteine in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of dyes and pigments due to its azo group.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form amines, which can then interact with various molecular targets. The compound may also act as a ligand, binding to metal ions and affecting enzymatic activities or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-S-(4-fluorophenyl)cysteine
- N-Acetylcysteine
- 4-Fluoroaniline derivatives
Uniqueness
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine is unique due to its combination of an azo group and a cysteine moiety. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
194361-88-1 |
|---|---|
Fórmula molecular |
C11H12FN3O3S |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-[(4-fluorophenyl)diazenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12FN3O3S/c1-7(16)13-10(11(17)18)6-19-15-14-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,16)(H,17,18)/t10-/m1/s1 |
Clave InChI |
RXADZMXHSMPBLO-SNVBAGLBSA-N |
SMILES isomérico |
CC(=O)N[C@H](CSN=NC1=CC=C(C=C1)F)C(=O)O |
SMILES canónico |
CC(=O)NC(CSN=NC1=CC=C(C=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)





![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)



